Cas no 2172632-68-5 (4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine)

4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine structure
2172632-68-5 structure
商品名:4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
CAS番号:2172632-68-5
MF:C12H16ClN
メガワット:209.715142250061
CID:6003943
PubChem ID:165518224

4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
    • EN300-1282969
    • 2172632-68-5
    • インチ: 1S/C12H16ClN/c1-8(10(3)14)6-11-4-5-12(13)9(2)7-11/h4-7,10H,14H2,1-3H3/b8-6+
    • InChIKey: ZHFYLQMRMZASLU-SOFGYWHQSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C)/C=C(\C)/C(C)N

計算された属性

  • せいみつぶんしりょう: 209.0971272g/mol
  • どういたいしつりょう: 209.0971272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1282969-0.05g
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
2172632-68-5
0.05g
$1261.0 2023-06-07
Enamine
EN300-1282969-0.25g
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
2172632-68-5
0.25g
$1381.0 2023-06-07
Enamine
EN300-1282969-1.0g
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
2172632-68-5
1g
$1500.0 2023-06-07
Enamine
EN300-1282969-100mg
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
2172632-68-5
100mg
$1056.0 2023-10-01
Enamine
EN300-1282969-5.0g
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
2172632-68-5
5g
$4349.0 2023-06-07
Enamine
EN300-1282969-500mg
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
2172632-68-5
500mg
$1152.0 2023-10-01
Enamine
EN300-1282969-2500mg
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
2172632-68-5
2500mg
$2351.0 2023-10-01
Enamine
EN300-1282969-5000mg
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
2172632-68-5
5000mg
$3479.0 2023-10-01
Enamine
EN300-1282969-10.0g
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
2172632-68-5
10g
$6450.0 2023-06-07
Enamine
EN300-1282969-0.1g
4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine
2172632-68-5
0.1g
$1320.0 2023-06-07

4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine 関連文献

4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amineに関する追加情報

Introduction to 4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine (CAS No. 2172632-68-5)

4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex and highly functionalized aromatic and aliphatic structure. This compound, identified by its CAS number 2172632-68-5, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and methyl substituents on the aromatic ring, coupled with a substituted butenamine moiety, makes this molecule a promising candidate for further chemical and biological investigation.

The structural features of 4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine contribute to its unique chemical properties. The aromatic ring, with its electron-withdrawing chloro group and electron-donating methyl group, influences the molecule's reactivity and interaction with biological targets. This balance of substituents can enhance the compound's binding affinity and selectivity, which are critical factors in drug design. The butenamine side chain adds another layer of complexity, providing potential sites for further functionalization and modification to tailor its pharmacological properties.

In recent years, there has been a growing interest in exploring the pharmacological potential of molecules with similar structural motifs. The combination of an aromatic ring substituted with halogen atoms and an aliphatic amine group has been observed in several bioactive compounds. For instance, studies have shown that such structures can exhibit inhibitory activity against various enzymes and receptors involved in inflammatory pathways. This has prompted researchers to investigate 4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine as a potential lead compound for the development of new drugs targeting these pathways.

One of the most compelling aspects of 4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine is its versatility in synthetic chemistry. The presence of multiple reactive sites allows for diverse chemical transformations, enabling the creation of derivatives with tailored properties. For example, the chloro group can be readily converted into other functional groups such as fluoro or bromo derivatives, which can alter the compound's metabolic stability and pharmacokinetic profile. Similarly, the amine group can be used to form amides or other heterocyclic structures, expanding the range of possible biological activities.

Recent advancements in computational chemistry have also facilitated the study of 4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine. Molecular modeling techniques have been employed to predict the compound's binding mode to target proteins and to identify key interactions that contribute to its bioactivity. These predictions have guided experimental efforts and have helped optimize the compound's structure for improved efficacy. Additionally, virtual screening methods have been used to identify potential drug-like analogs of this compound, further expanding its therapeutic potential.

The synthesis of 4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine involves several key steps that highlight the ingenuity of modern organic synthesis. The process typically begins with the preparation of a substituted aromatic precursor, followed by functionalization at both the aromatic ring and the aliphatic chain. Advanced catalytic methods have been employed to achieve these transformations efficiently and with high yields. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce the chloro and methyl groups onto the aromatic ring, while transition metal-catalyzed additions have been used to construct the butenamine moiety.

The biological evaluation of 4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with inflammatory diseases. This activity is attributed to its ability to interact with specific amino acid residues in the active site of these enzymes, thereby blocking their function. Further investigation has also suggested that this compound may have additional effects on other biological pathways, making it a multifaceted tool for therapeutic intervention.

One particularly notable finding is the compound's interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Studies have indicated that 4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-amine can modulate the activity of certain P450 enzymes, potentially leading to altered drug clearance rates. This information is critical for predicting how patients will metabolize this compound and for designing dosing regimens that minimize adverse effects. Additionally, understanding these interactions can help in developing strategies to enhance or inhibit specific metabolic pathways as needed.

The future prospects for 4-(4-chloro-3-methylphenyl)-3-methylbut-3-en-2-am ine are promising given its unique structural features and demonstrated bioactivity. Ongoing research aims to optimize its pharmacological properties through structural modifications and to explore new therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications. By leveraging cutting-edge technologies such as high-throughput screening and advanced molecular modeling, researchers can accelerate the discovery process and bring new treatments to patients more quickly.

In conclusion, 4-(4-chloro-octadecene]-methylene]-amino]-benzoic acid is a fascinating compound with significant potential in pharmaceutical research. Its complex structure, versatile synthetic chemistry, and promising biological activities make it a valuable tool for drug discovery. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in developing innovative therapies for various diseases.

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